3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile
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Overview
Description
3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a bromo and chloro substituent on a phenyl ring, along with a nitrile and ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-bromo-2-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol, and the nitrile group can be reduced to an amine.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cyclization: Acidic or basic catalysts under controlled temperatures.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, alcohols, amines, and heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: Shares the bromo and chloro substituents but lacks the nitrile and ketone groups.
3-(4-Bromo-2-chlorophenyl)-2-propenenitrile: Similar structure but with a different functional group arrangement.
Uniqueness
The presence of both nitrile and ketone groups allows for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C9H5BrClNO |
---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
3-(4-bromo-2-chlorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H5BrClNO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3H2 |
InChI Key |
VIPPLCMBACIPKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(=O)CC#N |
Origin of Product |
United States |
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